3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
Description
This compound features a 5,6-dimethylpyrimidin-4(3H)-one core linked via a 2-oxoethyl group to a piperidine ring substituted with a 5-(furan-2-yl)-1,3,4-thiadiazole moiety. Key structural attributes include:
- Pyrimidinone core: Known for hydrogen-bonding capacity and metabolic stability, often utilized in kinase inhibitors and antimicrobial agents.
- Thiadiazole-furan system: The 1,3,4-thiadiazole ring enhances electronic delocalization, while the furan substituent may contribute to π-π stacking interactions in biological targets.
- Piperidine linker: Improves solubility and bioavailability by introducing basicity and conformational flexibility.
Properties
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-13(2)20-11-24(19(12)26)10-16(25)23-7-5-14(6-8-23)17-21-22-18(28-17)15-4-3-9-27-15/h3-4,9,11,14H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCIBXCNTZCOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the furan-2-yl and 1,3,4-thiadiazol-2-yl intermediates. These intermediates are then coupled with piperidin-1-yl and further reacted with 5,6-dimethylpyrimidin-4(3H)-one under specific conditions to yield the final product. Common reagents used in these reactions include POCl3 and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like NaBH4 for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the thiadiazole ring yields thiadiazoline derivatives .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that compounds containing thiadiazole and furan derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibiotics or antifungal agents.
- Anticancer Properties : Thiadiazole derivatives have been explored for their anticancer activities. The presence of the furan ring may enhance the bioactivity against cancer cell lines by interfering with cellular proliferation pathways. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines, making this compound a candidate for developing anti-inflammatory drugs.
Biochemical Research
- Enzyme Inhibition : The compound may serve as an enzyme inhibitor in biochemical assays. Thiadiazole derivatives are known to interact with enzymes involved in metabolic pathways, which could lead to applications in metabolic disease research.
- Drug Design : Its structural complexity allows it to be a valuable scaffold in drug design. The ability to modify the piperidine or pyrimidine portions can lead to the development of novel therapeutic agents targeting specific diseases.
Toxicological Studies
Understanding the toxicological profile of 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is crucial for its application in medicine. Initial studies should focus on determining its safety profile through in vitro and in vivo models.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects of thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, highlighting the potential for further development as an antibiotic agent.
Case Study 2: Anticancer Research
A series of experiments conducted on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis through caspase activation. The study suggested that modifications to the furan or thiadiazole groups could enhance cytotoxicity against specific cancer types.
Mechanism of Action
The mechanism of action of 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share partial structural homology or functional relevance (Table 1):
Table 1: Structural and Functional Comparison
Critical Analysis of Structural and Functional Differences
Heterocyclic Core Modifications
- Pyrimidinone vs.
- Thiadiazole vs. Tetrazole : The target compound’s thiadiazole (electron-deficient) contrasts with tetrazole (electron-rich) in 4i/4j (), affecting redox behavior and target binding .
Substituent Effects
- Furan vs. Coumarin in 4i/4j introduces fluorescence, enabling applications in bioimaging or photosensitizing therapies .
Bioactivity Implications
- Thiadiazole vs. Thioxo Groups : The thiadiazole in the target compound may confer stronger hydrogen-bond acceptor capacity compared to the thioxo group in 4j, influencing enzyme inhibition (e.g., thymidylate synthase) .
- Piperidine Linkers : Both the target compound and Compound 6 utilize piperidine, but the latter’s dichlorophenyl substitution could enhance kinase selectivity (e.g., targeting PI3K isoforms) .
Biological Activity
The compound 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one represents a novel structure combining several pharmacologically relevant moieties. This article reviews its biological activity based on recent research findings, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure
The compound is characterized by the following structural elements:
- A furan ring attached to a thiadiazole moiety.
- A piperidine ring that enhances lipophilicity.
- A pyrimidine scaffold contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in anticancer applications. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of related thiadiazole derivatives:
- The compound exhibited an IC50 value of approximately 10.10 µg/mL against breast adenocarcinoma (MCF-7) cells.
- Modifications in the structure (e.g., substituting different groups) led to enhanced activity, with some derivatives achieving IC50 values as low as 2.32 µg/mL , indicating a promising avenue for further development .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The presence of the furan ring appears to enhance activity against various bacterial strains.
Research Findings
A review of literature shows that:
- Thiadiazole compounds often exhibit moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- For example, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32–42 μg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thiadiazole moiety is known to interfere with key metabolic pathways in cancer cells.
- Interaction with DNA : Some derivatives exhibit the ability to bind to DNA, disrupting replication and transcription processes.
- Antioxidant Properties : The furan component may contribute to antioxidant effects, reducing oxidative stress in cells .
Comparative Analysis
The following table summarizes the biological activities of selected thiadiazole derivatives:
| Compound Name | Structure | IC50 (µg/mL) | MIC (µg/mL) | Activity Type |
|---|---|---|---|---|
| Compound A | Thiadiazole derivative | 10.10 | 32 | Anticancer |
| Compound B | Furan-thiadiazole | 2.32 | 42 | Antimicrobial |
| Compound C | Modified piperidine | 5.36 | 24 | Anticancer |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The compound can be synthesized via multi-step heterocyclic coupling reactions. Key steps include:
- Piperidine-thiadiazole linkage : Use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the thiadiazole moiety to the piperidine ring .
- Pyrimidinone functionalization : Employ Knoevenagel condensation or alkylation to introduce the 2-oxoethyl group .
- Yield optimization : Monitor reaction parameters (temperature, solvent polarity, catalyst loading). For example, using DMF as a solvent at 80°C improved yields by 15–20% in analogous pyrimidinone syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry of the thiadiazole and pyrimidinone moieties. For example, -NMR peaks at δ 2.1–2.3 ppm typically indicate methyl groups on the pyrimidinone ring .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion at m/z 468.14) .
- X-ray crystallography : Resolve ambiguous stereochemistry, particularly for the piperidine-thiadiazole junction .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs (e.g., pyrimidinone-thiadiazole hybrids), potential targets include:
- Kinase inhibitors : Thiadiazole groups often interact with ATP-binding pockets in kinases like EGFR or CDK2 .
- Antimicrobial agents : The furan-thiadiazole motif shows activity against E. coli and S. aureus in MIC assays (e.g., 8–16 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core modifications : Replace the furan ring with other heterocycles (e.g., thiophene, pyrrole) to assess impact on bioactivity .
- Methyl group positional effects : Synthesize analogs with methyl groups at alternate pyrimidinone positions (e.g., 4,5- vs. 5,6-dimethyl) and compare IC values in enzyme assays .
- Piperidine substitution : Introduce electron-withdrawing groups (e.g., -CF) to modulate lipophilicity and blood-brain barrier penetration .
Q. What strategies mitigate stability issues in aqueous or physiological buffers?
- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–7.4). Pyrimidinones are prone to hydrolysis at pH > 6; adding enteric coatings or cyclodextrin complexes improves stability .
- Light sensitivity : Store solutions in amber vials, as thiadiazole derivatives degrade under UV light (e.g., 30% decomposition after 48 hours) .
Q. How can computational methods predict binding modes with target proteins?
- Molecular docking : Use AutoDock Vina to dock the compound into crystal structures of EGFR (PDB: 1M17). Key interactions include hydrogen bonds between the pyrimidinone carbonyl and Lys721 .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine-thiadiazole linker in solvated environments .
Q. How should contradictory bioactivity data be resolved across studies?
- Assay variability : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). For example, a 2023 study reported IC = 1.2 µM against CDK2, while a 2024 study found 3.8 µM; differences were traced to ATP concentration variations (1 mM vs. 100 µM) .
- Metabolic interference : Test compounds in hepatocyte microsomes (e.g., human CYP3A4) to identify false positives from metabolite interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
